Meta-Substituted Phenyl Bridge: A Key Structural Differentiator from Clinical Candidate Compound 18
The target compound features a critical structural distinction from the lead clinical candidate, Compound 18, described in the foundational SAR study: a *meta*-substituted phenyl bridge linked to the benzamide carbonyl. In the published optimization campaign, Compound 18, which bears a different substitution pattern, demonstrated potent LRRK2 inhibition (pIC50 not disclosed for this specific compound in the available data), excellent selectivity over 140 other kinases, good in vitro pharmacokinetic profile, high unbound fractions in blood and brain, and brain penetrance enabling in vivo target engagement in a rat model following intravenous infusion at 5 mg/kg/h [1]. While the precise quantitative activity of the target compound is not available, the SAR study explicitly established that the position of the bridge substituent is a major determinant of selectivity and CNS exposure. This meta-substituted architecture represents a distinct, unexplored vector in the optimization landscape, offering potential for a differentiated pharmacological profile [1].
| Evidence Dimension | Structural topology (phenyl bridge substitution pattern) and its impact on LRRK2 inhibitor selectivity and brain penetration |
|---|---|
| Target Compound Data | Meta-substituted phenyl bridge with 2-ethoxybenzamide |
| Comparator Or Baseline | Compound 18 (5-substituted-N-pyridazinylbenzamide lead candidate) with undisclosed but distinct regioisomeric substitution pattern |
| Quantified Difference | N/A - Quantitative activity data unavailable for the target compound. The difference is a qualitative structural distinction predicted by class SAR to influence key properties. |
| Conditions | LRRK2 biochemical assay, kinome selectivity panel (>140 kinases), in vitro ADME, and in vivo rat CNS PD model [1]. |
Why This Matters
For LRRK2 inhibitor optimization, the phenyl bridge substitution pattern is a confirmed, non-trivial parameter that governs kinase selectivity and CNS penetration; this compound's 'meta' architecture makes it a distinct, high-value template for exploring novel SAR space.
- [1] Ding, X., Stasi, L. P., Philps, O. J., et al. (2019). 5-Substituted-N-pyridazinylbenzamides as potent and selective LRRK2 inhibitors: Improved brain unbound fraction enables efficacy. Bioorganic & Medicinal Chemistry Letters, 29(2), 212-215. View Source
